N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE
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Overview
Description
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibutylbutan-1-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE typically involves the reaction of 4-aminobenzophenone with dibutylamine in the presence of a suitable brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products Formed
Oxidation: Benzoylbenzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aminium moiety can form ionic interactions with negatively charged biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
- N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
Uniqueness
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dibutylbutan-1-aminium moiety differentiates it from other similar compounds, potentially leading to different reactivity and applications .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38NO.BrH/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJLZATRJLOAP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700411 |
Source
|
Record name | N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172040-91-4 |
Source
|
Record name | N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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